molecular formula C19H22FN3O4S B4422508 N-(4-FLUOROPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

N-(4-FLUOROPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

Cat. No.: B4422508
M. Wt: 407.5 g/mol
InChI Key: UZPFRNIRVSGNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methoxybenzenesulfonyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 4-(4-methoxybenzenesulfonyl)piperazine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Fluorophenyl)-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the piperazine and methoxybenzenesulfonyl groups.

    4-Fluorophenyl 4-methoxyphenyl sulfone: Contains the fluorophenyl and methoxybenzenesulfonyl groups but lacks the piperazine ring.

Uniqueness

N-(4-Fluorophenyl)-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-27-17-6-8-18(9-7-17)28(25,26)23-12-10-22(11-13-23)14-19(24)21-16-4-2-15(20)3-5-16/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPFRNIRVSGNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-FLUOROPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-FLUOROPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-FLUOROPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-FLUOROPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-FLUOROPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-FLUOROPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.